molecular formula C18H15BrF3N5O2 B11511444 5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11511444
M. Wt: 470.2 g/mol
InChI Key: DDWWOIPTPUYVIJ-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl-oxazole group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BROMOPHENYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, cyclization, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for various substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, the compound could be explored for its potential as a drug candidate. Its unique structural features may confer specific biological activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its application in biological or medicinal research.

Comparison with Similar Compounds

    5-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE-3-CARBOXAMIDE: Shares the bromophenyl group but differs in the heterocyclic core.

    7-(TRIFLUOROMETHYL)-4H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar pyrazolopyrimidine core but lacks the bromophenyl and methyl-oxazole groups.

    5-METHYL-1,2-OXAZOLE-3-YL)-7-(TRIFLUOROMETHYL)-4H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar structure but without the bromophenyl group.

Uniqueness: The uniqueness of 5-(4-BROMOPHENYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of structural features. The presence of the bromophenyl, methyl-oxazole, and trifluoromethyl groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15BrF3N5O2

Molecular Weight

470.2 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15BrF3N5O2/c1-9-6-15(26-29-9)24-17(28)13-8-16-23-12(10-2-4-11(19)5-3-10)7-14(18(20,21)22)27(16)25-13/h2-6,8,12,14,23H,7H2,1H3,(H,24,26,28)

InChI Key

DDWWOIPTPUYVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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